5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclopentanone with thiosemicarbazide to form a thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole: This compound shares a similar thiazole ring structure but has an amino group instead of a carboxylic acid group.
4H,5H,6H-Cyclopenta[d][1,3]thiazole-2-carboxaldehyde: This compound has a similar core structure but features a carboxaldehyde group.
Uniqueness
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is unique due to its specific combination of a thiazole ring and a carboxylic acid group, which imparts distinct chemical and biological properties . This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-8-4-2-1-3-5(4)11-6/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJAVUQMPHOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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